molecular formula C9H16 B13899102 1-Ethyl-4-methylidenecyclohexane CAS No. 42919-31-3

1-Ethyl-4-methylidenecyclohexane

Cat. No.: B13899102
CAS No.: 42919-31-3
M. Wt: 124.22 g/mol
InChI Key: YXHPPBUOBHJJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-methylidenecyclohexane is an organic compound with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . Its structure is based on a cyclohexane ring substituted with an ethyl group at one carbon and a methylidene (=CH2) group at the para position . This methylidene group introduces a point of unsaturation, making the compound a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound in various applications, including catalytic hydrogenation studies to understand alkene reactivity and as a building block for more complex molecular architectures in polymer and materials chemistry. It also serves as a model compound in analytical chemistry for method development using techniques like gas chromatography and mass spectrometry. The SMILES notation for this compound is CCC1CCC(=C)CC1 . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-ethyl-4-methylidenecyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPPBUOBHJJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylidenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with ethyl halides under acidic conditions. Another method includes the dehydrogenation of 1-ethyl-4-methylcyclohexane using a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethyl-4-methylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethyl-4-methylidenecyclohexane exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Pathways : Evidence on 4-Methoxycyclohexan-1-one synthesis (acid-catalyzed hydrolysis) suggests methods applicable to methylidene-containing compounds .
  • Analytical Challenges : Complex mixtures in industrial processes (e.g., coprocessing reports) highlight the difficulty in isolating cyclohexane derivatives for purity analysis .
  • Safety Data : Most safety data (e.g., for Methylcyclohexane) emphasize flammability and inhalation risks, which may extend to structurally similar compounds .

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